molecular formula C10H14 B14517740 1,2,4a,5,6,8a-Hexahydronaphthalene CAS No. 62690-67-9

1,2,4a,5,6,8a-Hexahydronaphthalene

Cat. No.: B14517740
CAS No.: 62690-67-9
M. Wt: 134.22 g/mol
InChI Key: OVTOUIPTRRPHCA-UHFFFAOYSA-N
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Description

1,2,4a,5,6,8a-Hexahydronaphthalene is a chemical compound with the molecular formula C10H14. It is a derivative of naphthalene, characterized by the partial hydrogenation of the naphthalene ring system. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4a,5,6,8a-Hexahydronaphthalene can be synthesized through the hydrogenation of naphthalene. This process involves the addition of hydrogen (H2) to naphthalene in the presence of a catalyst, typically palladium (Pd) or platinum (Pt), under high pressure and temperature conditions. The reaction can be represented as follows:

C10H8+3H2C10H14\text{C}_{10}\text{H}_{8} + 3\text{H}_{2} \rightarrow \text{C}_{10}\text{H}_{14} C10​H8​+3H2​→C10​H14​

Industrial Production Methods

In industrial settings, the hydrogenation process is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a metal catalyst. The reaction conditions are carefully controlled to ensure complete hydrogenation and high yield of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4a,5,6,8a-Hexahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.

    Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,4a,5,6,8a-Hexahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4a,5,6,8a-Hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Another partially hydrogenated derivative of naphthalene.

    Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Similar in structure but with different hydrogenation levels.

Uniqueness

1,2,4a,5,6,8a-Hexahydronaphthalene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be suitable.

Properties

CAS No.

62690-67-9

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1,2,4a,5,6,8a-hexahydronaphthalene

InChI

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-5,8-10H,2-3,6-7H2

InChI Key

OVTOUIPTRRPHCA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CCCC2C=C1

Origin of Product

United States

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